

Application Notes and Protocols: Glauberite in Industrial Manufacturing

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Abstract

Glauberite, a mineral composed of sodium calcium sulfate (Na₂Ca(SO₄)₂), is a significant industrial source of sodium sulfate (Na₂SO₄), also known as Glauber's salt.[1][2] This document provides detailed application notes and experimental protocols for the utilization of **glauberite**-derived sodium sulfate in the manufacturing of detergents, paper, and glass. The protocols are intended for laboratory and research applications, providing a foundational understanding of the chemical and physical principles at play in large-scale industrial processes.

Application in Detergent Manufacturing

Sodium sulfate derived from **glauberite** is a critical functional filler in powdered laundry detergents.[3][4] Its primary roles are to standardize product concentration, improve the physical properties of the powder, and enhance cleaning efficiency.[5][6]

Key Functions of Sodium Sulfate in Detergents:

- Bulking Agent/Filler: It adjusts the volume of the detergent powder, ensuring that the
 consumer uses the correct amount of active ingredients per dose.[6] It is an economical filler,
 typically accounting for 15% to 40% of the total formulation by weight.[4][5]
- Flowing Agent: Sodium sulfate's granular structure prevents the detergent powder from clumping or caking, ensuring it flows freely from the packaging.[6]



- Processing Aid: In the spray drying process of detergent manufacturing, sodium sulfate helps to produce granules with the desired density and solubility.
- Surfactant Efficiency: As an inert electrolyte, it increases the ionic strength of the wash water, which can enhance the performance of anionic surfactants by reducing the critical micelle concentration (CMC).[3]

Quantitative Data: Sodium Sulfate in Detergent Formulations

The following table summarizes typical parameters for sodium sulfate used in detergent manufacturing.



Parameter	Typical Value/Range	Significance in Detergent Formulation
Sodium Sulfate Content (Purity)	≥98% - 99%	Ensures consistency and minimizes impurities in the final product.[7]
Percentage in Formulation	15% - 40% (by weight)	Balances cost and performance; higher percentages in more economical detergents.[4]
Whiteness	80% - 92%	Affects the visual brightness and consumer appeal of the final powder.[7]
Moisture Content	≤0.20%	Low moisture prevents caking and preserves the stability of other ingredients.[7]
pH (1% Aqueous Solution)	~7.0 (Neutral)	Ensures compatibility with enzymes and other pH-sensitive ingredients and is safe for fabrics.[3][4]
Water Insolubles	≤0.05%	Prevents residue on fabrics and clogging of washing machine components.[7]

Experimental Protocol: Formulation of a Laboratory-Scale Powder Detergent

This protocol describes the preparation of a simple, laboratory-scale powdered laundry detergent to evaluate the function of sodium sulfate as a filler and flow agent.

Materials:

• Linear Alkylbenzene Sulfonate (LAS) - Anionic Surfactant



- Sodium Carbonate (Soda Ash) Builder
- Sodium Silicate Corrosion Inhibitor
- Sodium Sulfate (anhydrous, derived from Glauberite) Filler
- Beakers, magnetic stirrer, spatula, weighing balance
- Mortar and pestle (optional, for ensuring homogeneity)

Procedure:

 Preparation of Ingredients: On a weighing balance, measure the components according to the percentages listed in the table below for a 100g total batch.

Component	Percentage (%) by Weight	Mass (g) for 100g batch
Linear Alkylbenzene Sulfonate (LAS)	20%	20.0
Sodium Carbonate	40%	40.0
Sodium Silicate	10%	10.0

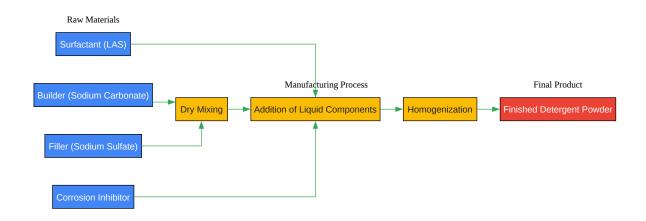
| Sodium Sulfate | 30% | 30.0 |

- Mixing: In a clean, dry 250 mL beaker, combine the sodium carbonate and sodium sulfate.
 Place the beaker on a magnetic stirrer and mix for 5 minutes to ensure a homogenous mixture of the powders.
- Addition of Active Agent: Slowly add the Linear Alkylbenzene Sulfonate (LAS) to the powder mixture while continuously stirring. Continue mixing for 15 minutes.
- Addition of Other Components: Add the sodium silicate to the mixture and continue to stir for an additional 10 minutes until the powder appears uniform. If clumps form, the mixture can be gently ground with a mortar and pestle.
- Evaluation:



- Flowability: Pour the resulting detergent powder from one beaker to another to visually assess its flow characteristics.
- Caking: Store a small sample in an open container in a controlled humidity environment and observe for clumping over 24-48 hours.
- Solubility: Dissolve 1g of the prepared detergent in 100 mL of water and observe for any insoluble residues.

Logical Workflow for Detergent Formulation



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Caption: Logical workflow for powder detergent manufacturing.

Application in Paper Manufacturing



In the paper industry, sodium sulfate from **glauberite** is a key "make-up" chemical in the Kraft (or sulfate) pulping process.[1][8] This process is the dominant method for converting wood into wood pulp, which is then used to make paper.[9] The strength of the resulting paper is why the process is named "Kraft," the German word for strength.[10]

Role in the Kraft Pulping Chemical Recovery Cycle:

The Kraft process involves cooking wood chips in an alkaline solution called "white liquor," which primarily contains sodium hydroxide (NaOH) and sodium sulfide (Na₂S).[9][10] These chemicals break down and dissolve lignin, the polymer that binds cellulose fibers together in wood.

After cooking, the spent liquor, now called "black liquor," contains dissolved lignin, organic compounds, and the inorganic cooking chemicals.[2] This black liquor is concentrated and burned in a recovery boiler. During this combustion, two crucial reactions involving sodium sulfate occur:

- Energy Production: The organic materials are burned to generate steam and power for the mill.[11]
- Chemical Regeneration: Sodium sulfate (Na₂SO₄), added as a make-up chemical to replenish sulfur losses in the cycle, is reduced by organic carbon to form sodium sulfide (Na₂S).[1][9]

The chemical reaction for the reduction is: Na₂SO₄ + 2C → Na₂S + 2CO₂[9]

The molten inorganic salts, known as "smelt," are collected from the boiler and dissolved to form "green liquor," which is then treated to regenerate the "white liquor" for the next pulping cycle.[9][10]

Quantitative Data: Kraft Pulping Process Parameters



Parameter	Typical Value/Range	Significance in Pulping Process
Cooking Temperature	130 - 180°C	Affects the rate of delignification.[12]
White Liquor Composition	NaOH and Na₂S	The primary active chemicals for dissolving lignin.[9]
Black Liquor Solids (to boiler)	65% - 80%	High solids content improves energy and chemical recovery efficiency.[9]
Sodium Sulfide in Green Liquor	18 - 30 g/L (as Na₂O)	Target concentration to ensure effective regeneration of white liquor.[2]
Reduction Efficiency in Boiler	>90%	Percentage of sodium sulfate converted to sodium sulfide.

Experimental Protocol: Laboratory-Scale Kraft Pulping

This protocol outlines a procedure for producing unbleached pulp from wood chips using a laboratory-scale digester.

Materials:

- Wood chips (e.g., pine or eucalyptus), air-dried
- White liquor (aqueous solution of NaOH and Na₂S)
- Sodium sulfate (for chemical make-up simulation)
- Laboratory digester with temperature and pressure controls
- · Pulp washer/screener
- Beakers, graduated cylinders, balance

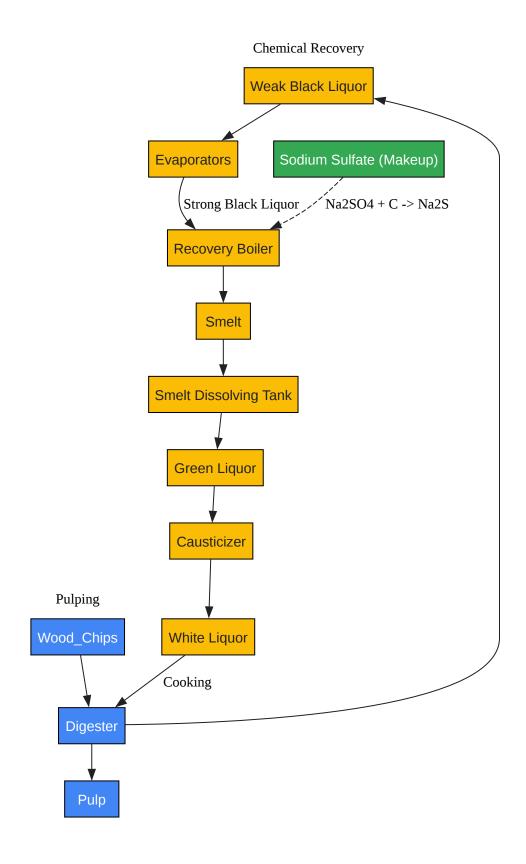
Procedure:



- Wood Chip Preparation: Weigh approximately 200g of air-dried wood chips and determine their moisture content.
- White Liquor Preparation: Prepare a white liquor solution with a specific active alkali (AA) and sulfidity. For softwood, a typical starting point is an AA of 18% (as Na₂O on oven-dry wood) and a sulfidity of 25%.
- Digester Charging: Place the wood chips into the laboratory digester vessel. Add the prepared white liquor. The liquor-to-wood ratio is typically 4:1.
- Cooking Cycle:
 - Seal the digester and begin heating to a target temperature of 170°C.
 - The time to reach temperature is typically 60-90 minutes.
 - Hold the digester at the target temperature for a specified time (e.g., 60-120 minutes) to achieve the desired degree of delignification (measured by Kappa number). The combination of time and temperature is known as the H-factor.
- Pulp Discharge (Blowing): At the end of the cooking cycle, rapidly release the pressure to discharge the pulp and black liquor into a collection vessel.
- Pulp Washing: Wash the pulp thoroughly with water to remove the residual black liquor.
- Analysis (Simulated Recovery):
 - Collect a sample of the black liquor.
 - Analyze its inorganic composition. To simulate the recovery process, calculate the amount
 of sodium sulfate that would need to be added to compensate for sulfur losses to maintain
 the target sulfidity in the regenerated white liquor. A typical calculation would show that for
 every mole of sulfur lost, half a mole of Na₂SO₄ is required.

Kraft Process Chemical Recovery Workflow





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Caption: The Kraft process chemical recovery cycle.



Application in Glass Manufacturing

In glass manufacturing, sodium sulfate sourced from **glauberite** is used as a fining (or refining) agent.[3][13] Fining is the process of removing gas bubbles from the molten glass, which is essential for producing clear, high-quality glass.[14]

Mechanism of Action as a Fining Agent:

When added to the glass batch, sodium sulfate decomposes at high temperatures (typically above 1400°C).[15] This decomposition releases sulfur dioxide (SO₂) and oxygen (O₂) gases. [13]

 $2Na_2SO_4(melt) \rightarrow 2Na_2O(melt) + 2SO_2(gas) + O_2(gas)$

The released SO₂ and O₂ have two primary effects:

- Bubble Coalescence: The small bubbles of CO₂ (from the decomposition of carbonates like soda ash and limestone) and air trapped in the melt diffuse into the larger, growing SO₂ and O₂ bubbles. These larger bubbles rise more quickly to the surface of the molten glass and escape.[13]
- Re-absorption: At lower temperatures in the conditioning zone of the furnace, the solubility of SO₂ in the melt increases. Any remaining bubbles containing SO₂ will shrink as the gas dissolves back into the glass.

Quantitative Data: Sodium Sulfate in Glass Fining



Parameter	Typical Value/Range	Significance in Glass Manufacturing
Addition Level	0.3% - 1.0% of total batch weight	The amount is optimized to ensure effective fining without causing defects.
Decomposition Temperature	>1400°C	Fining action occurs in the hottest part of the furnace.[15]
Melting Time Reduction	~15%	Effective fining can increase furnace throughput.[13]
Energy Consumption Reduction	~8%	Faster melting cycles lead to significant energy savings.[13]
SO₃ in Final Glass	<0.3%	Residual sulfur content is an indicator of the fining process efficiency.

Experimental Protocol: Laboratory-Scale Glass Melt and Fining

This protocol describes a method for observing the fining action of sodium sulfate in a sodalime-silica glass melt.

Materials:

- Silica sand (SiO₂)
- Soda ash (Na₂CO₃)
- Limestone (CaCO₃)
- Sodium sulfate (Na₂SO₄)
- High-purity alumina or platinum crucible
- High-temperature furnace (capable of reaching 1500°C)



- Tongs, safety glasses, thermal gloves
- Graphite mold for casting

Procedure:

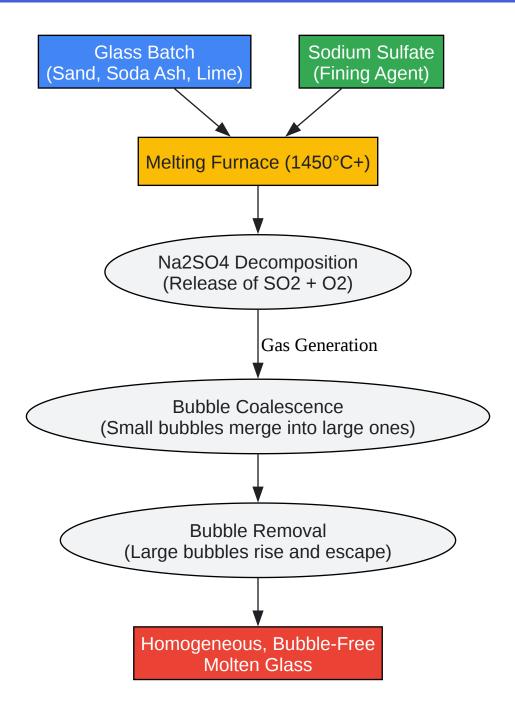
- Batch Calculation and Mixing: Prepare two 50g batches of a standard soda-lime-silica glass formulation (e.g., 72% SiO₂, 14% Na₂O, 10% CaO).
 - Batch 1 (Control): Mix the silica, soda ash, and limestone.
 - Batch 2 (Test): Mix the silica, soda ash, and limestone, and add 0.5g of sodium sulfate (1% of the batch weight).
 - Ensure both batches are mixed thoroughly to achieve homogeneity.
- Melting:
 - Place each batch into a separate, labeled crucible.
 - Place the crucibles in the high-temperature furnace.
 - Heat the furnace according to the following schedule:
 - Ramp up to 800°C at 10°C/min (for calcination).
 - Hold at 800°C for 1 hour.
 - Ramp up to 1450°C at 5°C/min.
 - Hold at 1450°C for 2 hours for melting and fining.
- Observation and Casting:
 - (Caution: Use appropriate safety equipment). Briefly and safely observe the melts through
 the furnace's viewing port. Note any differences in the amount of visible bubbling on the
 surface of the two melts. The test batch with sodium sulfate is expected to show more
 vigorous bubbling initially, which should then subside as fining completes.



- After the 2-hour hold, remove the crucibles from the furnace and pour the molten glass into pre-heated graphite molds.
- Annealing and Analysis:
 - Place the cast glass samples into an annealing oven at approximately 550°C and cool slowly to room temperature to prevent thermal stress.
 - Visually inspect the cooled glass samples. Compare the number and size of residual bubbles (seeds) in the control sample versus the test sample. The test sample should have significantly fewer visible bubbles.

Glass Fining Workflow





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Caption: Workflow of the sodium sulfate fining process in glass manufacturing.

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